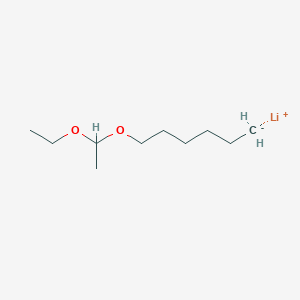
lithium;1-(1-ethoxyethoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-(1-ethoxyethoxy)hexane is an organolithium compound with the molecular formula C10H21LiO2. It is a member of the organolithium family, which are compounds containing carbon-lithium bonds. These compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium;1-(1-ethoxyethoxy)hexane can be synthesized through the reaction of 1-(1-ethoxyethoxy)hexane with lithium metal. The reaction typically takes place in an anhydrous solvent such as hexane or pentane to prevent the highly reactive lithium from reacting with moisture. The general reaction is as follows:
C6H13OCH2CH2OEt+2Li→C6H13OCH2CH2OLi+LiOEt
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Lithium;1-(1-ethoxyethoxy)hexane can undergo oxidation reactions, where the lithium atom is replaced by an oxygen atom, forming the corresponding alcohol.
Reduction: It can also participate in reduction reactions, where it acts as a reducing agent, donating electrons to other molecules.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and other organometallic compounds.
Major Products Formed:
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the reduced form of the target molecule.
Substitution: The major product is the substituted organolithium compound.
Wissenschaftliche Forschungsanwendungen
Lithium;1-(1-ethoxyethoxy)hexane has several applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lithium;1-(1-ethoxyethoxy)hexane involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly reactive species that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium: A highly reactive organolithium compound used in polymerization reactions.
Methyllithium: Another organolithium compound used as a strong base and nucleophile.
Uniqueness: Lithium;1-(1-ethoxyethoxy)hexane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbanion intermediates makes it particularly useful in organic synthesis.
Eigenschaften
CAS-Nummer |
51732-24-2 |
|---|---|
Molekularformel |
C10H21LiO2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
lithium;1-(1-ethoxyethoxy)hexane |
InChI |
InChI=1S/C10H21O2.Li/c1-4-6-7-8-9-12-10(3)11-5-2;/h10H,1,4-9H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
RAUNBDBZNLAGGK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCOC(C)OCCCCC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


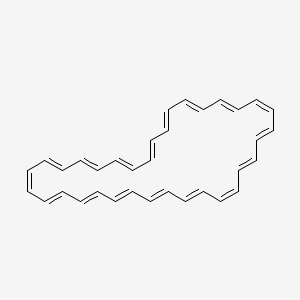
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

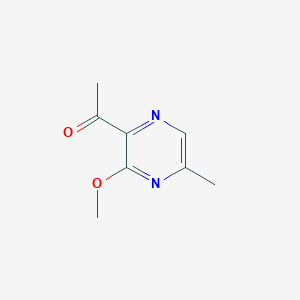
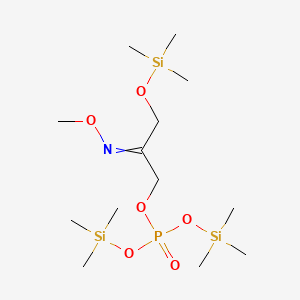
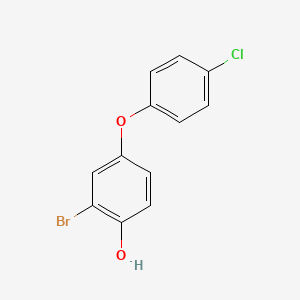

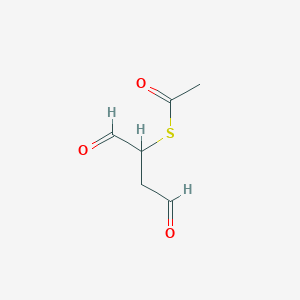
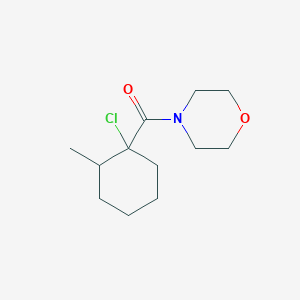
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
